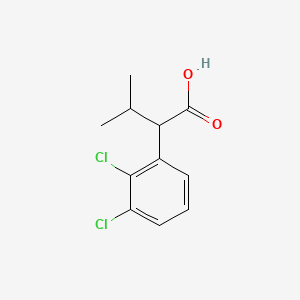

2,3-Dichloro-alpha-(1-methylethyl)-benzeneacetic acid

CAS No.:

Cat. No.: VC13404725

Molecular Formula: C11H12Cl2O2

Molecular Weight: 247.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H12Cl2O2 |

|---|---|

| Molecular Weight | 247.11 g/mol |

| IUPAC Name | 2-(2,3-dichlorophenyl)-3-methylbutanoic acid |

| Standard InChI | InChI=1S/C11H12Cl2O2/c1-6(2)9(11(14)15)7-4-3-5-8(12)10(7)13/h3-6,9H,1-2H3,(H,14,15) |

| Standard InChI Key | BHPGYMJYPXZCJF-UHFFFAOYSA-N |

| SMILES | CC(C)C(C1=C(C(=CC=C1)Cl)Cl)C(=O)O |

| Canonical SMILES | CC(C)C(C1=C(C(=CC=C1)Cl)Cl)C(=O)O |

Introduction

Structural and Molecular Characteristics

Stereochemical Considerations

The α-carbon’s substitution creates a chiral center, yielding two enantiomers:

-

(R)-2,3-Dichloro-α-(1-methylethyl)-benzeneacetic acid

-

(S)-2,3-Dichloro-α-(1-methylethyl)-benzeneacetic acid

Racemic mixtures are likely in standard synthetic routes unless enantioselective methods are employed .

Synthetic Methodologies

Chlorination of Benzeneacetic Acid Precursors

A patent detailing the synthesis of α,α-dimethylphenylacetic acid provides a template for adapting Friedel-Crafts alkylation to introduce the isopropyl group:

Proposed Reaction Pathway:

-

Chlorination of Isobutyric Acid:

-

Alkylation of Benzene:

Adaptation for Target Compound:

-

Replace isobutyric acid with 2,3-dichlorobenzeneacetic acid to introduce chlorine substituents prior to alkylation.

-

Use isopropyl chloride instead of α-chloroisobutyric acid for isopropyl group incorporation.

Physicochemical Properties

Predicted Properties

Comparative data from structurally similar compounds allows estimation of key properties:

Spectroscopic Signatures

-

IR Spectroscopy:

-

NMR (¹H):

Applications and Industrial Relevance

Pharmaceutical Intermediates

Chlorinated benzeneacetic acids are precursors to nonsteroidal anti-inflammatory drugs (NSAIDs). For example:

-

The isopropyl group in this compound may enhance lipophilicity for improved membrane permeability.

Agrochemical Synthesis

α-Substituted aromatic acids are used in herbicide synthesis:

-

2,4-D (2,4-dichlorophenoxyacetic acid) analogs exploit chlorine substitution for plant growth regulation .

Future Research Directions

-

Enantioselective Synthesis: Developing catalytic asymmetric alkylation for pharmaceutical applications.

-

Environmental Fate Studies: Biodegradation pathways under aerobic/anaerobic conditions.

-

Structure-Activity Relationships: Correlating α-substituents with NSAID efficacy.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume